REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11]([NH2:15])=[N:12][O:13][N:14]=1.CO.[C:18](#[N:21])[CH:19]=[CH2:20]>N1C=CC=CC=1>[NH:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=[C:2]1[C:10]1[C:11]([NH:15][CH2:20][CH2:19][C:18]#[N:21])=[N:12][O:13][N:14]=1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C=2C(=NON2)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioning of the resulting residue between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying of the organic solution over sodium sulphate
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C=2C(=NON2)NCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |